Carbobenzyloxyalanyl-S-benzylcysteine benzyl ester
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Overview
Description
Preparation Methods
The synthesis of carbobenzyloxyalanyl-S-benzylcysteine benzyl ester typically involves the protection of amino and thiol groups, followed by esterification. The process begins with the protection of the amino group of alanine using a carbobenzyloxy (Cbz) group. The thiol group of cysteine is then protected with a benzyl group. The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Chemical Reactions Analysis
Carbobenzyloxyalanyl-S-benzylcysteine benzyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl protecting groups can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Scientific Research Applications
Carbobenzyloxyalanyl-S-benzylcysteine benzyl ester is used in several scientific research applications:
Chemistry: It serves as a building block in peptide synthesis.
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of carbobenzyloxyalanyl-S-benzylcysteine benzyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Carbobenzyloxyalanyl-S-benzylcysteine benzyl ester can be compared with other similar compounds such as:
- Carbobenzyloxyisoleucylisoleucine benzyl ester
- Carbobenzyloxyisoleucyltyrosine benzyl ester
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-leucine benzyl ester
- Carbobenzyloxy-S-benzylcysteinylphenylalanine benzyl ester
These compounds share similar protective groups and are used in peptide synthesis. this compound is unique due to its specific combination of amino acids and protective groups, which confer distinct chemical properties and applications .
Properties
CAS No. |
68835-73-4 |
---|---|
Molecular Formula |
C28H30N2O5S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
benzyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C28H30N2O5S/c1-21(29-28(33)35-18-23-13-7-3-8-14-23)26(31)30-25(20-36-19-24-15-9-4-10-16-24)27(32)34-17-22-11-5-2-6-12-22/h2-16,21,25H,17-20H2,1H3,(H,29,33)(H,30,31) |
InChI Key |
ULROIICEMQPAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CSCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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